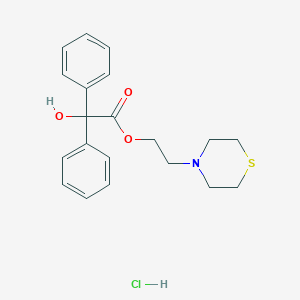

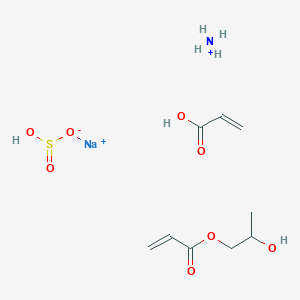

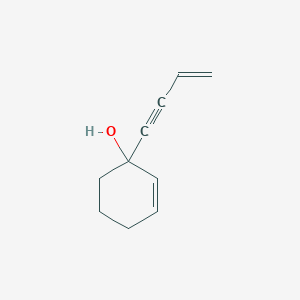

![molecular formula C13H26N2O5Si B025671 N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam CAS No. 106996-32-1](/img/structure/B25671.png)

N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam

Descripción general

Descripción

N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam (N-TMSCAP) is a new type of silylating agent that has been developed and used in various scientific research applications. It is a versatile reagent that can be used to modify proteins, peptides, and other biomolecules. N-TMSCAP has been shown to be an effective silylating agent for both organic and inorganic substrates.

Aplicaciones Científicas De Investigación

Synthesis and Polymerization

- A study described the synthesis of a functional derivative of ε-caprolactam, which could undergo homopolymerization and copolymerization, leading to polymers with ketone or hydroxyl groups. These polymers are sensitive to thermal and photo-cross-linking, suggesting applications in novel material development (Tarkin-Tas & Mathias, 2010).

Drug Delivery Systems

- Cationic poly(ε-caprolactone) modified hollow mesoporous silica nanoparticles, achieved by grafting trimethoxysilane-end functionalized polymers, showed potential as efficient drug carriers. This implies the use of trimethoxysilane-functionalized polymers in creating targeted drug delivery mechanisms (Zhang et al., 2013).

Material Science and Engineering

- Research on telechelic polylactones functionalized with trimethoxysilyl groups for creating crosslinked materials hints at applications in coatings, adhesives, and composite materials. These functionalized polymers offer enhanced reactivity and potential for creating advanced materials with specific properties (Kricheldorf & Hachmann Thießen, 2005).

Safety and Hazards

“N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam” is classified as an eye irritant (Eye Irrit. 2A H319) according to the GHS-US classification . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this substance . In case of eye contact, it is recommended to rinse cautiously with water for several minutes and seek medical advice if eye irritation persists .

Mecanismo De Acción

Target of Action

It is primarily used as an intermediate in organic synthesis , suggesting that its targets may vary depending on the specific reactions it is involved in.

Action Environment

N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam is sensitive to moisture and water, reacting slowly with them . This suggests that environmental factors such as humidity could influence its action, efficacy, and stability. It is typically stored at room temperature .

Propiedades

IUPAC Name |

2-oxo-N-(3-trimethoxysilylpropyl)azepane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O5Si/c1-18-21(19-2,20-3)11-7-9-14-13(17)15-10-6-4-5-8-12(15)16/h4-11H2,1-3H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOUXCBUKZRSQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCNC(=O)N1CCCCCC1=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam interact with trivalent cations, and what are the implications of this interaction?

A1: this compound, when functionalized onto mesoporous silica, exhibits the ability to bind trivalent cations like aluminum and scandium. [] This interaction occurs through two primary mechanisms:

- Coordination with both the silica surface and the ligand: This was observed for both aluminum and scandium. Interestingly, while aluminum adopted different coordination numbers depending on whether it was bound to the silica or the ligand, scandium maintained a consistent coordination number in both scenarios. []

- Susceptibility to acid hydrolysis: The functionalized silica, upon interaction with trivalent cations, can undergo degradation. Two main degradation pathways were identified: detachment of the ligand from the silica surface and opening of the seven-membered ring within the ligand structure. This ring-opening, while a form of degradation, could potentially prove beneficial by reducing steric hindrance and promoting more efficient metal binding. []

Q2: What are the potential applications of this compound functionalized mesoporous silica in materials science?

A2: The ability of this compound functionalized mesoporous silica to selectively bind trivalent cations makes it a promising material for various applications, including:

- Selective separation of metal ions: The differing binding mechanisms and affinities towards various trivalent cations could be exploited to develop highly selective separation processes. []

- Catalysis: The complexation of metal ions onto the functionalized silica surface can create catalytic sites with tailored activity and selectivity for specific chemical reactions. []

- Sensing applications: The interaction of specific metal ions with the functionalized silica could be transduced into detectable signals, enabling the development of sensitive and selective chemical sensors. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

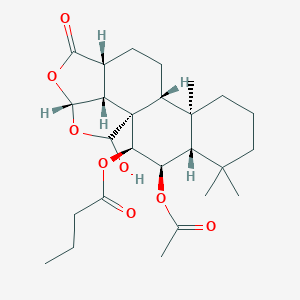

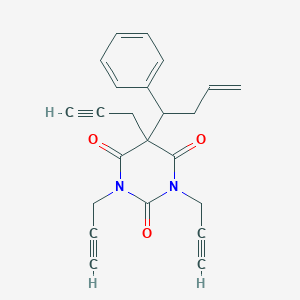

![1-(Benzo[d]thiazol-2-yl)-3-methylbutan-2-ol](/img/structure/B25593.png)

![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one](/img/structure/B25601.png)